molecular formula C15H21NO8 B1165219 (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

Cat. No. B1165219
M. Wt: 343.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical reference standard for Phenylephrine metabolite

Scientific Research Applications

Reactivity and Derivative Formation

  • Alkyl(hetero)aromatic α-hydroxyamino oximes exhibit specific reactions with ethyl glyoxylate, forming various carboxylic acid ethyl esters and other compounds (Nikolaenkova et al., 2019).

Novel Synthesis Methods

  • New methods have been developed for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are significant for organic synthesis (Santilli et al., 1971).
  • An innovative process for synthesizing fluorinated cyclic s-trans vinylogous acid and amide ester derivatives has been established, providing new opportunities for the development of trifluoromethyl building blocks (Okoro et al., 2006).

Structural Analysis and Properties

  • The structure of 3,4,5-trihydroxybenzoic acid, a similar compound, has been thoroughly analyzed, revealing important insights into its molecular configuration and interactions (Zhao et al., 2011).

Antimicrobial Activities

  • Synthesized compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities, have been tested for antimicrobial activities, showing potential in the development of new antibacterial agents (Sharma et al., 2004).

Aroma Compounds in Wines

  • Analysis of volatile aroma compounds in wines has identified various carboxylic acids and esters, which are crucial for understanding the flavor profile and chemical composition of wines (Sakato et al., 1975).

properties

Product Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C15H21NO8

Molecular Weight

343.33

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9?,10-,11-,12-,13?,15+/m0/s1

SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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